The synthesis of 2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine is a multi-step process involving the incorporation of a fluorine-18 radioisotope ([18F]) for PET imaging purposes. While the provided abstracts don't offer a complete synthesis protocol, a related compound, 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, was synthesized using a two-step procedure []. This procedure involved a Kryptofix 222-assisted [18F] nucleophilic heteroaromatic substitution followed by acidic deprotection. It is plausible that the synthesis of 2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine utilizes similar radiolabeling strategies.
The synthesis of 2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine involves radiolabeling with fluorine-18 ([18F]) [, ]. This radioisotope is commonly used in PET imaging due to its favorable decay properties (positron emission) and relatively short half-life (109.8 minutes), making it suitable for in vivo studies.
2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine displays high affinity for central nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype []. While precise affinity values for this specific compound are absent in the abstracts, the high affinity is inferred from the successful blocking of its binding by nicotine in both in vitro and in vivo studies []. Further research is needed to fully characterize its binding affinity and selectivity profile against other nAChR subtypes.
In vitro binding studies using rat brain membranes demonstrated that 2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine exhibits saturable binding to a single population of sites, suggestive of specific binding to the α4β2 nAChR subtype []. The binding was displaceable by nicotine, indicating a competitive interaction [].
In vivo studies in rats using a radiolabeled version of 2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine showed significant accumulation in brain regions known to be rich in nAChRs, including the thalamus and presubiculum []. Pre-injection of nicotine effectively blocked this accumulation, further supporting the specificity of binding to nAChRs in a living organism.
Preliminary PET imaging studies in rhesus monkeys using 2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine as a radiotracer showed promising results []. The radioligand successfully crossed the blood-brain barrier and exhibited the highest uptake in the thalamus, a region with a high density of nAChRs. Moreover, the binding was displaceable by cytisine and nicotine, confirming in vivo binding specificity to nAChRs in a primate brain.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: